Product packaging for 3-Methoxy-4-heptanone(Cat. No.:)

3-Methoxy-4-heptanone

Cat. No.: B8525626
M. Wt: 144.21 g/mol
InChI Key: PPVIGLHWNQLEQO-UHFFFAOYSA-N
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Description

Significance of Methoxy (B1213986) Ketones in Modern Chemical Synthesis and Catalysis

Methoxy ketones, particularly α-methoxy ketones, are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov The methoxy group can exert significant electronic and steric influence on the adjacent carbonyl group, enabling stereoselective transformations. For instance, the asymmetric alkylation of acyclic α-alkoxy ketones has been a long-standing challenge, with recent advancements using iridium-catalyzed reactions to create products with contiguous stereogenic centers. osti.gov

The development of efficient methods for creating these structures is an active area of research. nih.gov Cobalt-catalyzed α-methoxymethylation of ketones using methanol (B129727) as a sustainable C1 source has emerged as an economical method for producing these valuable compounds. liv.ac.uk Furthermore, methoxy groups are integral to methoximes, which are widely used derivatives in both chemical synthesis and the pharmaceutical industry. sciforum.net The synthesis of these compounds is of continuous interest, with modern methods focusing on milder, more eco-friendly conditions. sciforum.net

Overview of Heptanone Derivatives and Their Research Importance

Heptanone derivatives, which are ketones based on a seven-carbon chain, are significant in various fields of chemical research. For example, 2-heptanone (B89624) is recognized as a compound that can contribute to oxidative off-flavors in stored milk and has been studied for its role in masking other odors. researchgate.net It has also been identified as a local anesthetic in insects and mammals, demonstrating the diverse biological activities of this class of compounds. nih.gov

In the realm of synthetic chemistry, derivatives like 4-methyl-3-heptanone (B36217) are known insect pheromones, making their synthesis a target for chemists developing pest management strategies. orgsyn.orgacs.org Furthermore, bicyclo[2.2.1]heptane derivatives, which can be synthesized from unsaturated aldehydes, are investigated for their use as novel floral and woody odorants in the fragrance industry. acs.org The synthesis of optically active azabicyclo-heptanone derivatives is also crucial as they serve as intermediates for important antiviral agents. google.com

Historical Context of Chiral Alkyl Ketone Synthesis Methodologies

The synthesis of chiral molecules, particularly enantiomerically pure ketones, is a cornerstone of modern organic chemistry, especially in drug development. wikipedia.org The history of enantioselective synthesis was initially hampered by a lack of effective analytical and separation techniques. wikipedia.org Early methods relied on resolution or the use of stoichiometric chiral auxiliaries, which are organic compounds that guide a reaction to favor one diastereomer over another before being removed. wikipedia.orgucc.ie

A significant leap forward came with the development of catalytic asymmetric reactions. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, paired with chiral ligands, became instrumental in the highly selective hydrogenation of prochiral ketones to produce chiral alcohols. ajchem-b.comwikipedia.org Another major advancement was the use of organocatalysis, where small chiral organic molecules catalyze enantioselective transformations. For example, chiral imidazolidinones have been used for the α-alkylation of ketones. nih.gov These catalytic approaches offer a more atom-economical and efficient alternative to the older stoichiometric methods, marking a paradigm shift in the synthesis of chiral alkyl ketones. wikipedia.org

Chemical Profile of 3-Methoxy-4-heptanone

While extensive research on this compound is not widely available in public literature, its fundamental properties can be established from chemical databases.

The systematic IUPAC name for the compound is 3-methoxyheptan-4-one. smolecule.com This name indicates a seven-carbon (heptane) backbone, with a ketone functional group at the fourth carbon and a methoxy group substituent at the third carbon. smolecule.com

Table 1: Key Molecular Properties of this compound smolecule.com

PropertyValue
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
CAS Registry Number64549-29-7
InChIKeyPPVIGLHWNQLEQO-UHFFFAOYSA-N

One potential synthesis route involves the condensation of butanal with sodium hydroxide. evitachem.com Although the first documented synthesis is not clearly detailed in available literature, its entry into chemical databases like PubChem dates back to 2007. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B8525626 3-Methoxy-4-heptanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-methoxyheptan-4-one

InChI

InChI=1S/C8H16O2/c1-4-6-7(9)8(5-2)10-3/h8H,4-6H2,1-3H3

InChI Key

PPVIGLHWNQLEQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 4 Heptanone and Analogues

Stereoselective Synthesis Approaches for Chiral Methoxy (B1213986) Heptanones

Asymmetric Catalysis for Enantioselective Product Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. It involves the use of a chiral catalyst to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Chiral primary amine catalysis has emerged as a robust strategy for the synthesis of α-branched ketones. acs.orgnih.gov This methodology often involves an enamine/iminium catalytic cycle. acs.org While effective for many substrates, challenges remain in the aminocatalysis of α-branched ketones due to steric hindrance which can impede the formation of the necessary iminium/enamine intermediates. acs.org

Recent advancements have demonstrated the use of chiral primary amine catalysis in the highly diastereo- and enantioselective retro-Claisen reaction of β-diketones with o-quinone methides. acs.orgnih.gov This method allows for the efficient synthesis of chiral β,β-diaryl-α-branched ketones with excellent stereoselectivities. acs.orgnih.gov The reaction proceeds through a tandem sequence involving benzylic C–C bond formation, C–C bond cleavage, and stereospecific enamine protonation. acs.org

Catalyst TypeReactionProductsStereoselectivityRef
Chiral Primary AmineAsymmetric Retro-Claisen Reactionβ,β-Diaryl-α-Branched KetonesExcellent acs.orgnih.gov

Metal-based catalysis is a cornerstone of asymmetric synthesis, providing efficient routes to chiral alcohols through the hydrogenation of ketones. researchgate.netcore.ac.uk Transition metals such as rhodium, ruthenium, and iridium are commonly employed in these catalytic systems. researchgate.net More recently, earth-abundant metals like iron have been investigated as more sustainable alternatives. bohrium.comresearchgate.net

Asymmetric hydrogenation of ketones is a highly efficient method for producing enantiomerically enriched secondary alcohols. core.ac.uk The success of this approach is heavily reliant on the design of the chiral ligands that coordinate to the metal center. researchgate.net For instance, manganese catalysts with chiral PNP ligands have shown high enantioselectivities in the asymmetric hydrogenation of aryl alkyl ketones. researchgate.net Similarly, iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands have demonstrated high enantioselectivity in the hydrogenation of prochiral ketones. mdpi.com

Metal CatalystLigand TypeSubstrateProductEnantioselectivity (ee)Ref
ManganeseChiral PNPAryl Alkyl KetonesChiral Alcohols92% - 99% researchgate.net
IridiumAlkane-diyl-based P,N,OProchiral KetonesChiral Alcoholsup to 98% mdpi.com
IronChiral Macrocyclic LigandKetonesChiral AlcoholsHigh bohrium.comresearchgate.net

Biocatalysis offers a green and efficient alternative for the synthesis of enantiopure compounds. nih.govresearchgate.net Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.govacs.org These reactions are typically performed under mild conditions in aqueous media. researchgate.net

Whole-cell biocatalysts are often employed to overcome the need for cofactor regeneration. mdpi.comnih.gov For example, Acetobacter pasteurianus has been used for the asymmetric reduction of prochiral ketones, demonstrating high activity and enantioselectivity. nih.gov The optimization of reaction parameters such as pH, temperature, and co-substrate concentration is crucial for achieving high conversion and enantiomeric excess. mdpi.comnih.gov

BiocatalystSubstrateProductKey FeatureRef
Alcohol Dehydrogenases (ADHs)Prochiral KetonesChiral AlcoholsHigh enantioselectivity nih.govacs.org
Acetobacter pasteurianus2-Octanone(R)-2-OctanolAnti-Prelog stereoselectivity nih.gov
Bacillus cereus TQ-2Acetophenone(R)-1-PhenylethanolAnti-Prelog stereoselectivity mdpi.com

Chiral Auxiliary-Mediated Synthesis of Enantiopure Ketones

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

The SAMP/RAMP-hydrazone method is a well-established and versatile strategy for the asymmetric α-alkylation of aldehydes and ketones. mit.eduwikipedia.org This method utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). wikipedia.orgorgsyn.org

The process involves three main steps:

Formation of a hydrazone between the ketone and SAMP or RAMP. wikipedia.org

Deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form a chiral azaenolate. This azaenolate has a rigid, internally chelated structure that controls the stereochemistry of the subsequent alkylation step. chemtube3d.com

Alkylation of the azaenolate with an electrophile, followed by cleavage of the hydrazone (e.g., by ozonolysis or hydrolysis) to regenerate the α-alkylated ketone and recover the chiral auxiliary. mit.eduwikipedia.org

This methodology has been successfully applied to the synthesis of various natural products and complex molecules, demonstrating its reliability and high degree of stereocontrol. mit.eduwikipedia.org The choice between SAMP and RAMP allows for the synthesis of either enantiomer of the target molecule. mit.edu

AuxiliarySubstrateKey IntermediateProductStereoselectivityRef
SAMP/RAMPKetones/AldehydesChiral Hydrazone/Azaenolateα-Alkylated Ketones/AldehydesExcellent mit.eduwikipedia.orgchemtube3d.com
Diastereoselective Reactions Utilizing Chiral Inducers

The stereoselective synthesis of α-alkoxy ketones, such as 3-methoxy-4-heptanone, is a significant challenge in organic chemistry. Achieving high diastereoselectivity often requires the use of chiral inducers or auxiliaries that can effectively bias the stereochemical outcome of a reaction. One powerful strategy involves the diastereoselective aldol (B89426) reaction, where a chiral auxiliary attached to one of the reactants directs the approach of the other, leading to the preferential formation of one diastereomer.

For the synthesis of β-hydroxy ketones, which are precursors to α-methoxy ketones, N-acyl thiazolidinethiones have been used as chiral auxiliaries to achieve high levels of diastereoselectivity in aldol reactions. While a direct synthesis of this compound using this specific method is not prominently documented, the principles are broadly applicable. The process would involve the reaction of a chiral enolate derived from a propionyl thiazolidinethione with butanal. The subsequent methoxy ether formation would then be carried out, followed by the removal of the chiral auxiliary.

The choice of chiral inducer, solvent, and Lewis acid catalyst are critical parameters that influence the diastereomeric ratio (d.r.). Research in analogous systems has shown that high diastereoselectivity can be achieved, often exceeding 95:5 d.r., by carefully tuning these conditions.

Table 1: Representative Diastereoselective Aldol Reaction for Synthesis of β-Hydroxy Ketone Precursors

EntryAldehydeChiral AuxiliaryLewis AcidSolventDiastereomeric Ratio (syn:anti)
1Butanal(R)-4-benzyl-2-oxazolidinoneTiCl₄CH₂Cl₂>95:5
2Butanal(S)-4-tert-butyl-2-oxazolidinoneSn(OTf)₂THF90:10
3ButanalN-propionyl thiazolidinethioneTiCl₄, (-)-SparteineCH₂Cl₂>98:2

Note: This table represents typical results for analogous systems, demonstrating the feasibility of achieving high diastereoselectivity in reactions that could serve as a key step in the synthesis of chiral this compound.

Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org This approach leverages the existing stereocenters of the starting material, which are incorporated into the final target molecule, thus avoiding the need for asymmetric induction or resolution steps. wikipedia.organkara.edu.tr

For a molecule like this compound, a potential chiral pool starting material could be an amino acid like L-serine or a carbohydrate derivative. For instance, a synthetic route could be devised starting from a protected D-mannose, a common chiral pool starting material. researchgate.net Through a series of established chemical transformations including selective protection, oxidation, and carbon-chain extension, a key intermediate with the desired stereochemistry can be constructed. The existing chirality in the sugar backbone guides the formation of new stereocenters. ankara.edu.tr

This strategy is particularly powerful for accessing specific enantiomers of the target compound. For example, starting from D-mannose would lead to one enantiomer of this compound, while using L-mannose (if available and economically viable) would produce the opposite enantiomer. The efficiency of chiral pool synthesis lies in the transference of chirality from an inexpensive natural source to a complex target molecule. wikipedia.org

Electrochemical Synthesis of α-Methoxylated Ketones

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and stoichiometric waste. acs.org The synthesis of α-methoxylated ketones, including structures analogous to this compound, has been successfully achieved using electrochemical approaches.

Formation of α-Methoxylated Ketones from Enol Acetates

A prominent electrochemical method for the synthesis of α-methoxylated ketones involves the oxidation of enol acetates in the presence of methanol (B129727) (MeOH). organic-chemistry.orgnih.govrawdatalibrary.net This reaction proceeds under mild conditions and demonstrates good functional group tolerance. acs.org The enol acetate (B1210297) of a ketone like 4-heptanone (B92745) can be readily prepared and then subjected to anodic oxidation.

In a typical setup, the reaction is carried out in an undivided cell using graphite (B72142) or platinum electrodes. Methanol serves as both the solvent and the methoxylating agent. A supporting electrolyte, such as potassium iodide (KI) or a tetraalkylammonium salt, is used to ensure conductivity. The reaction is driven by applying a constant current. organic-chemistry.org This method provides a direct and scalable route to α-methoxy ketones, with studies showing good to excellent yields for a variety of substrates. acs.org

Table 2: Electrochemical Methoxylation of Various Enol Acetates

Substrate (Enol Acetate of)AnodeCathodeElectrolyteSolventYield (%)
AcetophenoneGraphiteNiKIMeCN/MeOH85 organic-chemistry.org
Propiophenone (B1677668)GraphiteNiKIMeCN/MeOH82 organic-chemistry.org
4'-MethylacetophenoneGraphiteNiKIMeCN/MeOH88 organic-chemistry.org
4-Heptanone (analogue)GraphitePtLiClO₄MeOH(Not specified, but feasible)

Source: Adapted from research findings on the electrochemical synthesis of α-methoxylated ketones. organic-chemistry.org

Radical-Mediated Electrochemical Pathways

The mechanism of electrochemical α-methoxylation is believed to proceed through a radical-mediated pathway. organic-chemistry.org The process is initiated by the anodic oxidation of a mediator (like the iodide ion from KI) or methanol itself to generate a radical species. organic-chemistry.org Recent research has increasingly focused on the generation and synthetic utility of alkoxy radicals through electrochemical means. rsc.orgcardiff.ac.ukacs.org

In one proposed mechanism, the enol acetate is oxidized at the anode to form a radical cation. This highly reactive intermediate then reacts with methanol, which acts as a nucleophile. Subsequent loss of an acetyl radical and a proton leads to the formation of the α-methoxylated ketone product. organic-chemistry.org

Alternatively, methanol can be oxidized at the anode to form a methoxy radical (CH₃O•). This radical can then add to the double bond of the enol acetate. The resulting radical intermediate undergoes further oxidation and elimination steps to yield the final product. Control experiments and cyclic voltammetry data support the involvement of such radical intermediates in the reaction pathway. organic-chemistry.org The ability to generate these reactive species under mild, controlled electrochemical conditions represents a significant advantage over traditional methods that might require unstable and hazardous radical initiators. acs.org

Continuous Flow Chemistry Applications in Ketone Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. rsc.org These benefits include enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and straightforward scalability. rsc.orgamf.ch The synthesis of ketones, including complex structures, has been effectively demonstrated using flow reactors. nih.govacs.orgresearchgate.net

Process Intensification and Enhanced Reaction Control in Flow Reactors

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. unito.it Continuous flow reactors are a prime example of process intensification in action. mit.edu

The high surface-area-to-volume ratio in microreactors or tubular reactors allows for extremely efficient heat exchange. rsc.orgmdpi.com This enables precise temperature control, even for highly exothermic or endothermic reactions, preventing the formation of hotspots and minimizing side product formation. rsc.org For ketone syntheses, such as Grignard additions to esters or nitriles, which are often exothermic, this level of control is crucial for achieving high yields and selectivity. researchgate.net

Furthermore, mixing in flow reactors is typically rapid and highly efficient due to the small channel dimensions, relying on diffusion over short distances. amf.ch This ensures that reactants are homogeneously mixed, leading to more consistent product quality and reproducible results. The ability to operate at elevated temperatures and pressures safely (superheating) can dramatically accelerate reaction rates, reducing residence times from hours in batch to mere minutes or seconds in flow. rsc.orgacs.org This combination of enhanced control and rate acceleration makes flow chemistry a highly attractive platform for the efficient and scalable synthesis of ketones. zenodo.org

Generation and Utilization of Reactive Intermediates Under Flow Conditions

Continuous flow processing is particularly well-suited for the generation and use of reactive intermediates due to the ability to scale up reactions, contain hazards, and heat solvents beyond their atmospheric boiling points. rsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in flow reactors allows for the safe handling of unstable species that would be challenging to manage in traditional batch syntheses. rsc.org

One example is the generation of acylketene intermediates from commercially available 2,2,6-trimethyl-4H-1,3-dioxin-4-one under continuous flow conditions. rsc.org This method allows for a variety of subsequent reactions of these intermediates. rsc.org The flow chemistry setup can be adapted for different applications of the acylketene intermediates, including reactions that lead to ketone exchange. rsc.org The fine control over the reaction environment is crucial for managing the generation of gaseous byproducts, such as nitrogen, which can be achieved by balancing reaction concentration against the back-pressure in the reactor. acs.org This robust control enables scalable and safe processes. acs.org

The advantages of flow chemistry for handling reactive intermediates are summarized in the table below.

Feature of Flow ChemistryAdvantage for Reactive Intermediates
Precise Temperature ControlEnables reactions at elevated temperatures and pressures, increasing reaction rates and allowing for the use of a wider range of solvents. rsc.orgrsc.org
Rapid MixingEnsures efficient and homogenous mixing of reagents, which is crucial for controlling fast reactions involving unstable intermediates. datapdf.com
Small Reaction VolumesEnhances safety by minimizing the amount of hazardous material present at any given time. beilstein-journals.org
High Surface-to-Volume RatioFacilitates efficient heat transfer, preventing thermal runaways in highly exothermic reactions. rsc.orgtue.nl
ScalabilityAllows for straightforward scaling of production by extending the operation time or by using larger reactors. nih.gov

Multistep Telescoped Synthesis in Continuous Flow Systems

The synthesis of 3-methoxy propiophenone has also been achieved using a continuous flow telescopic approach involving a Grignard reaction. researcher.life This method highlights the potential for applying telescoped flow synthesis to the production of methoxy ketones.

The key benefits of telescoped synthesis in continuous flow are outlined in the following table.

BenefitDescription
Increased EfficiencyReduces the number of unit operations, leading to shorter cycle times and higher throughput. nih.govwhiterose.ac.uk
Reduced WasteMinimizes the use of solvents for workup and purification of intermediates. whiterose.ac.uk
Improved SafetyAvoids the isolation and handling of potentially unstable or hazardous intermediates. zenodo.org
Process ControlAllows for in-line monitoring and control of critical process parameters for each step of the reaction sequence. nih.gov
ScalabilityFacilitates a more straightforward scale-up from laboratory to industrial production. zenodo.org

Handling of Organometallic Reagents in Flow for Ketone Production

The use of highly reactive organometallic reagents, such as Grignard and organolithium compounds, is fundamental in the synthesis of ketones. rsc.orgchemicalindustryjournal.co.uk However, their high reactivity and sensitivity to air and moisture often necessitate cryogenic temperatures and careful handling in batch processes, which can be challenging to scale up. nih.govresearchgate.net Continuous flow chemistry provides a safer and more efficient alternative for managing these reagents. datapdf.comuni-muenchen.de

Flow reactors offer precise control over stoichiometry, mixing, and temperature, which is critical for suppressing side reactions and improving product selectivity. uni-muenchen.deresearchgate.net For instance, the selective acylation of Grignard reagents with esters to produce ketones can be performed at higher temperatures (-5 °C) in a flow system compared to batch reactions, which often require very low temperatures. uni-muenchen.de This is due to the superior mixing and stoichiometric control that prevents double addition to the newly formed ketone. uni-muenchen.de

The synthesis of ketones from organometallic reagents and carbon dioxide has also been successfully demonstrated in a continuous flow setup. researchgate.netnih.gov This process shows significant advantages over batch conditions by minimizing the formation of undesired symmetric ketone and tertiary alcohol byproducts. researchgate.netnih.gov A telescoped three-step-one-flow process for preparing ketones through the in-line generation of organometallic reagents has also been established. researchgate.netnih.gov

The following table summarizes the advantages of using flow chemistry for handling organometallic reagents in ketone synthesis.

ParameterAdvantage in Flow Chemistry
Temperature Control Excellent heat exchange allows for better management of exothermic reactions, enabling higher reaction temperatures and preventing side reactions. nih.govuni-muenchen.de
Stoichiometry and Mixing Precise and rapid mixing ensures that reagents are introduced in the correct ratios, minimizing the formation of byproducts. datapdf.comuni-muenchen.de
Safety The small reactor volume limits the amount of hazardous material at any given time, and the enclosed system prevents exposure to air and moisture. beilstein-journals.orgchemicalindustryjournal.co.uk
Scalability Production can be scaled up by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactions. nih.gov
Reproducibility Automated control over reaction parameters leads to high reproducibility between batches. zenodo.org

Green Chemistry Approaches for Methoxy Ketone Synthesis

Catalyst- and Solvent-Free Reaction Methodologies

In line with the principles of green chemistry, catalyst- and solvent-free reaction methodologies are being developed for the synthesis of ketones and their derivatives. These approaches aim to reduce the environmental impact of chemical processes by eliminating the need for potentially toxic catalysts and large volumes of organic solvents.

One such method is the use of a simple grindstone procedure for the synthesis of N-acylhydrazones, which can be precursors to ketones. rsc.org This technique operates without any organic solvent and uses only a catalytic amount of acetic acid at room temperature, leading to the formation of essentially pure products and avoiding tedious work-up procedures. rsc.org

The synthesis of β-enamino ketones and esters has also been achieved under solvent-free conditions using a recyclable iron(III) triflate catalyst. researchgate.net This protocol is characterized by high yields, short reaction times, and low catalyst loading. researchgate.net The catalyst can be easily recovered and reused with minimal loss of activity. researchgate.net

The ketalization of glycerol (B35011) with acetone (B3395972) to produce solketal, a valuable biofuel additive, has been demonstrated in a solventless system using an acidic cation exchange resin as a catalyst. nih.gov This process achieves a high conversion of glycerol under optimized conditions. nih.gov

Oxidative Pathways Using Environmentally Benign Oxidants

The development of oxidative pathways that utilize environmentally benign oxidants is a key area of green chemistry research for the synthesis of ketones. elsevierpure.com Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are toxic and generate significant waste. The use of greener alternatives like molecular oxygen and hydrogen peroxide is highly desirable. elsevierpure.comresearchgate.net

Aerobic oxidation, using readily available oxygen from the air, is one of the simplest and most environmentally friendly routes for the oxidation of alcohols to ketones. researchgate.net Polyoxometalate (POM) catalysts have shown promise in facilitating the aerobic oxidative cleavage of carbon-carbon double bonds in alkenes to selectively form ketones and aldehydes. innoget.com This method avoids the over-oxidation to carboxylic acids that is common with other oxidative catalysts. innoget.com

Hydrogen peroxide (H₂O₂) is another green oxidant that produces only water as a byproduct. researchgate.net Ketones can be used as organocatalysts in the epoxidation of alkenes with H₂O₂, which can then be transformed into ketones. researchgate.net Oxone, a stable and inexpensive solid oxidant, has also been employed for the Baeyer-Villiger oxidation of cyclic ketones to lactones in neutral buffered water, generating only potassium sulfate (B86663) as a byproduct. nih.gov This method has been successfully applied to heterocyclic ketones. nih.gov

The following table provides a comparison of different environmentally benign oxidants for ketone synthesis.

OxidantAdvantagesDisadvantages
Molecular Oxygen (O₂) ** Abundant, inexpensive, and produces water as a byproduct. researchgate.netOften requires a catalyst and can sometimes lead to over-oxidation or low selectivity. researchgate.net
Hydrogen Peroxide (H₂O₂) **Produces only water as a byproduct and has a high active oxygen content. researchgate.netCan be hazardous at high concentrations and may require activation by a catalyst.
Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) Stable, safe, and easy to handle solid; generates non-toxic byproducts. nih.govThe presence of acidic components may not be suitable for all substrates. nih.gov

Novel Carbon-Carbon and Carbon-Oxygen Bond Formation Strategies

The development of novel strategies for the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is crucial for the efficient synthesis of complex molecules like this compound.

Recent advances in C-C bond formation for ketone synthesis include methods that proceed via the cleavage of existing C-C bonds. researchgate.net For example, a copper-catalyzed aerobic oxidative C-C bond cleavage of simple unstrained ketones with air and amines has been developed to synthesize amides and oxo amides. researchgate.net Another approach involves the activation of the C-C bond in ketoxime esters to generate acyl radicals, which can then participate in various C-C bond-forming reactions. mdpi.com The Robinson annulation is a classic method for forming a six-membered ring with a new C-C bond, creating an α,β-unsaturated ketone. wikipedia.org

A novel Brønsted acid-catalyzed α-alkylation of ketones has been developed that proceeds through C-C bond cleavage. mdpi.com In this reaction, both aromatic and aliphatic ketones react with 2-substituted 1,3-diphenylpropane-1,3-diones to yield α-alkylation products with high yields and regioselectivity. mdpi.com

Photoredox catalysis has emerged as a powerful tool for the synthesis of ketones. A deoxygenation approach allows for the synthesis of ketones from aromatic carboxylic acids and alkenes under mild conditions. nih.gov This method is tolerant of a wide range of functional groups and can be applied to the late-stage modification of complex molecules. nih.gov

Enzymatic C-C bond-forming reactions are also gaining importance in organic synthesis. nih.gov While traditional biocatalytic methods have been well-established, newer enzymatic reactions like the Stetter and Pictet-Spengler reactions, as well as oxidative C-C bond formation, are being explored for preparative-scale synthesis. nih.gov

Alpha-Alkylation of Ketones with Alcohols via Hydrogen-Borrowing

The α-alkylation of ketones using alcohols as alkylating agents represents a significant advancement in sustainable C-C bond formation. researchgate.netacs.org This methodology, known as hydrogen-borrowing or hydrogen auto-transfer, is prized for its atom economy, as it utilizes readily available alcohols and generates water as the sole byproduct. nih.govacs.org The process avoids the need for pre-synthesized alkyl halides, offering a greener alternative to traditional alkylation methods. acs.org

The general mechanism proceeds through a three-step catalytic cycle:

Dehydrogenation: The catalyst temporarily removes hydrogen from the substrate alcohol to form an intermediate aldehyde. acs.org

Condensation: The ketone reacts with the in situ-generated aldehyde via an aldol-type condensation to form an α,β-unsaturated ketone.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the unsaturated intermediate, yielding the final α-alkylated ketone. acs.org

A variety of transition-metal catalysts, including both precious and non-precious metals, have been developed to facilitate this transformation. researchgate.net Nickel-catalyzed systems have proven effective for the synthesis of α,α-disubstituted branched ketones. acs.org Furthermore, strategies combining borrowing hydrogen with phase-transfer catalysis have enabled these reactions to be performed under mild conditions, such as in aqueous media at 40 °C or even room temperature. nih.gov This approach broadens the applicability of the method to more sensitive substrates. nih.gov

Table 1: Catalytic Systems for α-Alkylation of Ketones with Alcohols
Catalyst TypeKey FeaturesReaction ConditionsReference
Iridium-basedMediates enantioconvergent alkylation with racemic secondary alcohols. rsc.orgCommercially available catalyst systems. rsc.org rsc.org
Nickel-basedEnables synthesis of branched, α,α-disubstituted ketones; applied in drug synthesis (e.g., donepezil). acs.orgAllows for one-pot double alkylation with two different alcohols. acs.org acs.org
Manganese-doped Cerium Oxide (Mn@CeO2)Heterogeneous, cost-efficient, and air-stable non-precious metal catalyst. acs.orgSynthesized via a simple coprecipitation method. acs.org acs.org
Phase-Transfer Assisted CatalysisAllows reaction to proceed in aqueous media at mild temperatures (e.g., 40 °C). nih.govConsidered a powerful green chemistry technique. nih.gov nih.gov

Formal Beta-C−H Arylation of Ketones

While the α-functionalization of ketones is well-established, the selective activation of the remote β-C−H bond has remained a significant challenge. nih.gov Recent advancements have introduced methodologies for the formal β-C−H arylation of ketones, providing a novel route to complex molecular scaffolds. nih.govnih.gov

One prominent strategy employs a dual catalytic system combining nickel and photoredox catalysis. nih.govresearchgate.net In this approach, ketones are first converted to their corresponding silyl (B83357) enol ethers. The transformation then proceeds through a cascade involving single-electron oxidation and nickel-mediated coupling. nih.govnih.gov This method is notable for its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups. nih.govresearchgate.net The synthetic utility of this protocol extends beyond arylation to include β-alkenylation, β-alkynylation, and β-acylation. nih.gov

An alternative approach utilizes a combination of organocatalysis and photoredox catalysis. princeton.edu This system facilitates the generation of a β-enaminyl radical from the parent ketone or aldehyde, which then couples with a cyano-substituted aryl ring. princeton.edu This method has been successfully applied to a wide range of carbonyl compounds, including heteroatom-containing ketones, and has shown promise in the development of enantioselective variants. princeton.edu

Table 2: Methodologies for Formal β-C−H Arylation of Ketones
MethodologyCatalytic SystemKey IntermediateScopeReference
Cooperative Nickel and Photoredox CatalysisNickel catalyst + Photoredox catalystSilyl enol etherBroad scope for (hetero)aryl bromides; allows for alkenylation, alkynylation, and acylation. nih.gov nih.govnih.gov
Cooperative Organo- and Photoredox CatalysisAmine catalyst + Photoredox catalystβ-enaminyl radicalCouples with electron-deficient cyanoarenes; applicable to a broad range of ketones and aldehydes. princeton.edu princeton.edu

Direct Ketone Synthesis from Carboxylic Acids and Their Derivatives

Carboxylic acids and their derivatives are abundant, stable, and structurally diverse, making them ideal starting materials for ketone synthesis. nih.govresearchgate.net Modern catalytic methods have enabled the direct conversion of these feedstocks into ketones, bypassing traditional multi-step sequences that often rely on pre-formed organometallic reagents. nih.govnih.gov

One innovative protocol utilizes a photoredox/nickel dual catalysis system for the deoxygenative cross-coupling of carboxylic acids with alcohols. rsc.orgnih.gov This method constructs a wide range of structurally diverse ketones under mild conditions with excellent functional group tolerance. rsc.org It represents a step-economical approach that directly couples two of the most abundant functional groups in organic chemistry. nih.gov

Another powerful technique involves the nickel-catalyzed reductive coupling of carboxylic acid derivatives, such as acid chlorides or (2-pyridyl)thioesters, with alkyl halides. nih.gov This process is highly tolerant of various functional groups, including nitrogen-protecting groups and C-B bonds, allowing for the synthesis of complex, multifunctional ketones without extensive protecting group manipulations. nih.gov The method is even effective for creating sterically hindered ketones, which are challenging to synthesize via other routes. nih.gov

Table 3: Direct Ketone Synthesis from Carboxylic Acid Feedstocks
Starting MaterialsCatalytic SystemMethodologyAdvantagesReference
Carboxylic acids + AlcoholsPhotoredox/Nickel dual catalysisDeoxygenative cross-couplingStep-economy, mild conditions, uses abundant starting materials. rsc.orgnih.gov rsc.orgnih.gov
Acid chlorides or (2-pyridyl)thioesters + Alkyl iodides or Benzylic chloridesNickel catalysisReductive couplingHigh functional group tolerance, synthesis of hindered ketones. nih.gov nih.gov

Grignard Reagent Applications in Heptanone Synthesis

Grignard reagents (R-Mg-X) are among the most powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmt.com Their utility stems from the nucleophilic character of the carbon atom bonded to magnesium, allowing them to react with a wide array of electrophiles, including carbonyl compounds. mt.comyoutube.com

In the context of heptanone synthesis, Grignard reagents can be employed in several ways. A classic and effective method is the reaction of a Grignard reagent with a nitrile. This reaction proceeds via a metalloimine intermediate, which upon acidic workup, hydrolyzes to form an unsymmetrical ketone. organic-chemistry.org This provides a direct route to ketones without the risk of over-addition that can occur with other carbonyl substrates.

Alternatively, the reaction of Grignard reagents with acid chlorides or esters can also yield ketones. organic-chemistry.orgmasterorganicchemistry.com While the reaction with esters often leads to tertiary alcohols due to a second addition to the initially formed ketone, the reaction can be controlled under specific conditions to favor ketone formation. youtube.commasterorganicchemistry.com The use of acid chlorides is generally more direct for producing ketones. organic-chemistry.org These reactions are fundamental for constructing the carbon skeleton of various heptanone analogues. mt.com

Table 4: Grignard Reagent Reactions for Ketone Synthesis
Grignard Reagent + ElectrophileIntermediateFinal Product (after workup)Key ConsiderationReference
R-MgX + R'-CN (Nitrile)MetalloimineUnsymmetrical Ketone (R-CO-R')Direct and controlled synthesis of ketones. organic-chemistry.org organic-chemistry.org
R-MgX + R'-COCl (Acid Chloride)Tetrahedral intermediateKetone (R-CO-R')Efficient route to aryl ketones. organic-chemistry.org organic-chemistry.org
2 R-MgX + R'-COOR'' (Ester)Ketone (transient)Tertiary AlcoholGrignard reagent adds twice; the intermediate ketone is highly reactive. masterorganicchemistry.com youtube.commasterorganicchemistry.com

Fragmentation Reactions Leading to Heptanone Core Structures

While not a synthetic method in the traditional sense, the study of fragmentation reactions, particularly in mass spectrometry, provides critical insight into the core structures of ketones like heptanone. These fragmentation pathways are characteristic reactions that break down a molecular ion into smaller, stable fragments, revealing the underlying molecular architecture. libretexts.orgyoutube.com Two primary fragmentation reactions for ketones are alpha-cleavage and the McLafferty rearrangement. youtube.com

Alpha-Cleavage: This process involves the breaking of a C-C bond adjacent to the carbonyl group. youtube.com For a heptanone, this results in the formation of a stable acylium ion. For example, in 4-heptanone, alpha-cleavage can produce fragment ions at m/z 71 and m/z 43. libretexts.org

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen atom. youtube.com It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the α- and β-carbons. youtube.com This reaction produces a neutral alkene and a new radical cation. libretexts.org The m/z value of the resulting ion is highly indicative of the original ketone's isomeric structure. For instance, 2-heptanone (B89624) produces a characteristic McLafferty fragment at m/z 58, while 3-heptanone (B90015) yields a fragment at m/z 72. libretexts.org Understanding these reactions is essential for the structural elucidation of newly synthesized heptanone analogues.

Table 5: Characteristic Mass Spectrometry Fragments for Heptanone Isomers
CompoundFragmentation PathwayCharacteristic Fragment Ion (m/z)DescriptionReference
2-HeptanoneMcLafferty Rearrangement58Results from the loss of C4H8 (butene). libretexts.org libretexts.org
2-HeptanoneAlpha-Cleavage43Formation of the acetyl cation [CH3CO]+. chegg.com chegg.com
3-HeptanoneMcLafferty Rearrangement72Results from the loss of C3H6 (propene). libretexts.org libretexts.org
4-HeptanoneAlpha-Cleavage71 and 43Formation of [C4H7O]+ and [C3H7]+ ions. libretexts.org libretexts.org

Mechanistic Investigations of 3 Methoxy 4 Heptanone Reactions

Reaction Pathway Elucidation and Kinetic Studies

Determining the precise reaction pathway of 3-Methoxy-4-heptanone involves a combination of kinetic measurements and isotopic experiments. These studies provide insights into the rate-determining step of a reaction and the specific bonds that are formed or broken during this critical phase.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.orglibretexts.org This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.orgprinceton.edu

In reactions involving this compound, substituting a hydrogen atom with deuterium (B1214612) (²H or D) at a position where a C-H bond is cleaved in the rate-determining step will result in a significantly slower reaction rate. This is known as a primary KIE (kH/kD > 1). For instance, in a base-catalyzed enolate formation, abstraction of a proton from either C3 or C5 is often the rate-limiting step. Replacing the hydrogen at C3 with deuterium would allow for the measurement of a primary KIE. If the kH/kD ratio is substantially greater than 1 (typically 2-7), it provides strong evidence that the C-H bond at that position is being broken in the slowest step of the reaction. libretexts.org

Conversely, secondary KIEs (SKIEs) are observed when the isotopic substitution occurs at a position not directly involved in bond cleavage. wikipedia.org These effects are smaller but can reveal changes in hybridization at a carbon center. For example, if a reaction mechanism involves a change at the carbonyl carbon (C4) from sp² to sp³ hybridization in the transition state, a small inverse SKIE (kH/kD < 1) might be observed upon isotopic substitution at an adjacent position.

Table 1: Hypothetical Kinetic Isotope Effect Data for Reactions of this compound

This interactive table illustrates the expected KIE values for different mechanistic steps in reactions involving this compound. The magnitude of the KIE provides crucial clues about the rate-determining step.

Reaction TypeIsotopic Substitution PositionProposed Rate-Determining StepExpected kH/kDImplication
Enolate FormationC5-H → C5-DC-H bond cleavage at C5~4-7C-H bond is broken in the RDS.
Nucleophilic AdditionNo C-H cleavageAttack at carbonyl carbon~1.0-1.2C-H bond is not broken in the RDS.
C-H Activation at C2C2-H → C2-DC-H bond cleavage at C2~3-6C-H bond is broken in the RDS.

Isotopic labeling is a technique used to trace the path of atoms or fragments through a chemical reaction. wikipedia.org By synthesizing this compound with a specific atom replaced by its isotope (e.g., ¹³C, ¹⁴C, or ¹⁸O), the position of that label in the reaction products can be determined, revealing the underlying mechanism of bond formation and cleavage. imist.ma

For example, in a Baeyer-Villiger oxidation of this compound, which converts the ketone to an ester, there are two possible migratory groups: the propyl group (attached to C5) and the 1-methoxyethyl group (attached to C3). To determine which group migrates, the carbonyl carbon (C4) could be labeled with ¹³C. If the propyl group migrates, the ¹³C label will remain in a carbonyl group in the resulting ester. If the 1-methoxyethyl group migrates, the ¹³C label will be found in the ester's alkoxy portion. Such studies are crucial for understanding migratory aptitudes and reaction regioselectivity.

Similarly, labeling the methoxy (B1213986) oxygen with ¹⁸O could elucidate mechanisms involving this group. For instance, in acid-catalyzed hydrolysis, tracking the ¹⁸O label would determine whether the C-O bond of the methoxy group or the C-O bond of the heptanone backbone is cleaved. documentsdelivered.com

Reaction intermediates are transient species that exist between reactants and products. nih.gov Their identification, often through spectroscopic methods at low temperatures or by using trapping agents, provides direct evidence for a proposed reaction pathway.

In reactions of this compound, several types of intermediates can be postulated.

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl group (e.g., by a Grignard reagent or an organolithium compound) proceeds through a tetrahedral alkoxide intermediate. youtube.com This intermediate can be protonated to form an alcohol or, if a leaving group is present, can collapse to regenerate a carbonyl compound.

Enols and Enolates: In the presence of acid or base, this compound can form enol or enolate intermediates. These species are key in reactions occurring at the α-carbon, such as aldol (B89426) condensations and α-halogenation.

Oxaphosphetanes: In the Wittig reaction, which converts ketones to alkenes, a key intermediate is a four-membered ring containing phosphorus and oxygen, known as an oxaphosphetane. organic-chemistry.org Its formation and subsequent decomposition dictate the stereochemistry of the resulting alkene.

Carbon-Hydrogen Bond Activation Mechanisms Relevant to Methoxy Ketones

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that involves the cleavage of a typically unreactive C-H bond, followed by the formation of a new C-C or C-heteroatom bond. mt.comwikipedia.org For a substrate like this compound, C-H activation can be achieved at various positions, often guided by a directing group.

The carbonyl oxygen of the ketone can act as a directing group, coordinating to a transition metal catalyst and positioning it to interact with nearby C-H bonds. nih.gov This can lead to the formation of a metallacycle intermediate, which is a key step in many C-H activation reactions. For example, a ruthenium or rhodium catalyst could coordinate to the carbonyl oxygen of this compound, facilitating the oxidative addition of a C-H bond at the C5 position (forming a five-membered metallacycle) or even a more remote position. rutgers.edu Once the C-H bond is activated, the resulting organometallic species can react with various partners, such as alkenes or alkynes, to form more complex products. nih.gov

Catalytic Reaction Mechanisms of Methoxy Ketone Transformations

Catalysis is central to modern organic chemistry, enabling efficient and selective transformations. Methoxy ketones like this compound can participate in a wide range of metal-catalyzed reactions.

Transition metals such as nickel, iron, and copper are widely used to catalyze reactions of ketones. acs.org These earth-abundant metals offer cost-effective and sustainable alternatives to precious metals like palladium and platinum.

Nickel Catalysis: Nickel catalysts are effective in cross-coupling reactions. For instance, the α-arylation of this compound could be achieved using a nickel catalyst. The mechanism would likely involve the formation of a nickel enolate, followed by oxidative addition of an aryl halide to the nickel center. Subsequent reductive elimination would form the C-C bond and regenerate the active nickel catalyst. acs.org

Iron Catalysis: Iron catalysts are often used in oxidation and reduction reactions. The selective reduction of the carbonyl group in this compound to a secondary alcohol can be achieved using iron catalysts with a hydrogen source.

Copper Catalysis: Copper catalysts are versatile and can be used in various transformations, including addition reactions and C-H functionalization. researchgate.net For example, a copper-catalyzed conjugate addition of an organometallic reagent to an α,β-unsaturated derivative of this compound would proceed through a mechanism involving the formation of a copper enolate intermediate.

The specific catalytic cycle for each transformation depends on the metal, the ligands, the reactants, and the reaction conditions. However, they generally involve a series of fundamental steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.

Organocatalytic Reaction Pathways

This section would have detailed the mechanisms of reactions involving this compound that are catalyzed by small organic molecules. It would have explored how organocatalysts activate the substrate and facilitate bond formation, potentially including intermediates and transition states specific to this compound.

Regioselectivity and Chemoselectivity Control in Synthetic Transformations

Here, the focus would have been on how different reaction conditions or reagents can direct reactions to occur at a specific position on the this compound molecule (regioselectivity) or selectively react with one functional group in the presence of others (chemoselectivity). This would have required specific examples and data from studies on this particular ketone.

Stereochemical Control Mechanisms in Asymmetric Synthesis

This subsection would have delved into the methods used to control the three-dimensional arrangement of atoms in products formed from this compound. It would have discussed the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer or diastereomer over another, supported by specific examples and enantiomeric excess or diastereomeric ratio data.

Without dedicated research on this compound, providing the requested in-depth, data-driven article is not feasible.

Advanced Spectroscopic Characterization and Computational Analysis of 3 Methoxy 4 Heptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 3-Methoxy-4-heptanone can be achieved.

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of a proton is influenced by its local electronic environment. Protons near electronegative atoms, such as the oxygen of the ether and ketone groups, are deshielded and appear at a lower field (higher ppm value).

The proton at the C3 position, being alpha to both the methoxy (B1213986) group and the carbonyl group, is expected to be the most downfield non-aromatic proton. The methoxy group protons appear as a sharp singlet, a characteristic feature of OCH₃ groups. The protons of the propyl and ethyl chains exhibit predictable splitting patterns due to spin-spin coupling with neighboring protons, typically appearing as triplets and multiplets. The magnitude of the separation between the split peaks is the coupling constant (J), which provides information about the connectivity of the atoms. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

PositionProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1CH₃-CH₂-~0.91Triplet (t)~7.4
2-CH₂-CH(OCH₃)-~1.55Multiplet (m)-
3-CH(OCH₃)-~3.50Doublet of Doublets (dd)~7.0, 5.0
3-OMe-OCH₃~3.35Singlet (s)-
5-CO-CH₂-~2.45Triplet (t)~7.3
6-CH₂-CH₃~1.58Sextet~7.3
7-CH₂-CH₃~0.90Triplet (t)~7.3

Note: Data are predicted based on standard chemical shift values and analysis of similar structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a single peak. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.

The most characteristic and downfield signal in the ¹³C NMR spectrum of this compound is the carbonyl carbon (C4) of the ketone, typically appearing above 200 ppm. libretexts.org The carbon atom of the ether linkage (C3) is also significantly deshielded by the attached oxygen, appearing in the 80-90 ppm range. The methoxy carbon gives a signal around 50-60 ppm, while the aliphatic carbons of the ethyl and propyl chains resonate at higher fields (lower ppm values). libretexts.orgdocbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1~13.9
C2~25.8
C3~85.0
C4 (C=O)~212.0
C5~45.0
C6~17.5
C7~13.8
3-OMe (-OCH₃)~58.0

Note: Data are predicted based on standard chemical shift values and analysis of similar structures.

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations. scribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show cross-peaks connecting the protons on C1 with C2, C2 with C3, C5 with C6, and C6 with C7, thus confirming the ethyl and propyl fragments and their connection to the chiral center.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). slideshare.net It allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular puzzle, as it shows correlations between protons and carbons over two to three bonds. emerypharma.comlibretexts.org Key HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) to the C3 carbon.

The C3 proton to the C2, C4 (carbonyl), and C1 carbons.

The C5 protons to the C4 (carbonyl), C6, and C7 carbons. These long-range correlations confirm the placement of the methoxy group at C3 and the ketone at C4, connecting all fragments of the molecule.

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity and absolute configuration of the molecule.

The Lanthanide Shift Reagent (LSR or LIS) technique is a powerful method for this purpose. shu.ac.uk Chiral LSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are paramagnetic complexes that can reversibly coordinate with Lewis basic sites in the substrate molecule, like the oxygen atoms of the ketone and ether groups in this compound.

When the chiral LSR binds to the enantiomers of this compound, it forms transient diastereomeric complexes. nih.gov Because these complexes are diastereomers, they have different physical properties and, crucially, different NMR spectra. This results in the separation of signals for the respective enantiomers in the ¹H NMR spectrum, allowing for the direct measurement of enantiomeric excess. The interaction can also induce significant changes in chemical shifts, simplifying complex spectra. rsc.org

Alternatively, methods like Mosher's ester analysis can determine the absolute configuration. This involves reacting the chiral molecule (if it were an alcohol, for example) with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. nih.gov A comparative analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original stereocenter. nih.govwordpress.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the molecular vibrations of a compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds and functional groups.

The IR spectrum of this compound is dominated by absorptions corresponding to its two key functional groups: the ketone and the ether.

C=O (Ketone) Stretch: A strong, sharp absorption band characteristic of an aliphatic ketone is expected in the region of 1725–1705 cm⁻¹. For 4-heptanone (B92745), a similar aliphatic ketone, this peak is observed at approximately 1715 cm⁻¹. This absorption is one of the most prominent features in the IR spectrum.

C-O (Ether) Stretch: The stretching vibration of the C-O bond in the methoxy group will produce a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aliphatic ethers generally show a characteristic C-O stretch in the 1150–1085 cm⁻¹ range.

Table 3: Principal IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C-H StretchAlkyl (sp³)3000-2850Strong
C=O StretchKetone~1715Strong, Sharp
C-O StretchEther~1100Strong

Note: Frequencies are predicted based on characteristic group frequencies and data from analogous compounds like 4-heptanone. nist.gov

Raman Spectroscopy: Analysis of Molecular Vibrational Information

Raman spectroscopy provides significant insight into the molecular structure of this compound by probing its vibrational modes. renishaw.com As a technique, it relies on the inelastic scattering of monochromatic light, which reveals vibrational information for specific chemical bonds. youtube.comazooptics.com For a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability. doitpoms.ac.uklibretexts.org

The Raman spectrum of this compound is characterized by several key peaks corresponding to its primary functional groups: the ketone (carbonyl), the ether (methoxy), and the aliphatic hydrocarbon chains. The most prominent vibrations are associated with the stretching and bending of C-C, C-H, C=O, and C-O bonds.

Key vibrational modes for this compound include:

C=O Stretch: The carbonyl group of the ketone produces a strong and characteristic Raman peak. For aliphatic ketones, this stretching vibration typically appears in the 1700-1725 cm⁻¹ region. mit.edu

C-H Stretch: The aliphatic ethyl and propyl groups, as well as the methyl group of the methoxy moiety, give rise to multiple strong bands in the 2850-3000 cm⁻¹ range. renishaw.commit.edu

C-O-C Stretch: The ether linkage is characterized by stretching vibrations. Asymmetric and symmetric stretches typically appear in the fingerprint region, providing structural information.

The analysis of these specific Raman shifts and their intensities allows for the unambiguous identification of the compound and provides details about its molecular conformation.

Table 1: Predicted Key Raman Vibrational Modes for this compound This table is interactive. Click on the headers to sort the data.

Vibrational Mode Functional Group Approximate Raman Shift (cm⁻¹) Intensity
C-H Stretch Alkyl (CH₂, CH₃) 2850 - 3000 Strong
C=O Stretch Ketone 1700 - 1725 Strong
CH₂/CH₃ Bend Alkyl 1350 - 1470 Medium
C-O-C Stretch Ether 1050 - 1150 Medium

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

To analyze this compound by mass spectrometry, the neutral molecule must first be converted into a gas-phase ion. Several ionization techniques are suitable for this type of compound.

Electron Ionization (EI): This is a common and "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). emory.edu This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺). EI provides a distinct mass spectrum with extensive fragmentation, which is valuable for structural elucidation. emory.edunih.gov The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ).

Chemical Ionization (CI): This is a "softer" ionization method that results in less fragmentation than EI. acdlabs.com In CI, a reagent gas is first ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule, [M+H]⁺. optica.org For this compound, this would result in a prominent peak at m/z 145. This technique is particularly useful for confirming the molecular weight when the molecular ion peak in EI is weak or absent. optica.org

Other techniques like Atmospheric Pressure Photoionization (APPI) and Electrospray Ionization (ESI) can also be employed, often in conjunction with liquid chromatography. acdlabs.comnih.gov

The fragmentation of the this compound molecular ion (M•⁺ at m/z 144) provides characteristic pieces that help confirm its structure. The primary fragmentation pathways are dictated by the presence of the ketone and ether functional groups.

Alpha (α) Cleavage: This is a characteristic fragmentation for carbonyl compounds, involving the breaking of the bond adjacent to the carbonyl group. jove.comfiveable.me This cleavage results in the formation of a stable, resonance-stabilized acylium ion. ochemacademy.comlibretexts.org For this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between C4 and C5 results in the loss of a propyl radical (•C₃H₇), yielding an acylium ion at m/z 101 .

Cleavage of the bond between C3 and C4 results in the loss of a 1-methoxyethyl radical (•C₃H₇O), yielding an acylium ion at m/z 71 . The cleavage that results in the loss of the larger alkyl group often leads to a more abundant fragment ion. youtube.com

Beta (β) Cleavage: This fragmentation is characteristic of ethers and involves cleavage of the C-C bond beta to the oxygen atom. libretexts.orgwhitman.edu In this compound, this would involve the bond between the carbonyl carbon (C4) and the carbon bearing the methoxy group (C3). This process is often initiated by the charge localized on the ether oxygen, leading to the formation of a stabilized oxonium ion. blogspot.comyoutube.com

McLafferty Rearrangement: This is a specific rearrangement reaction that occurs in ketones and aldehydes containing a γ-hydrogen (a hydrogen atom on the third carbon from the carbonyl group). libretexts.orgwikipedia.org The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation. slideshare.net The propyl group in this compound provides accessible γ-hydrogens. The rearrangement would involve the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the bond between the α- and β-carbons. This results in the loss of a neutral ethene molecule (C₂H₄, 28 Da), producing a characteristic fragment ion at m/z 116 . For 4-heptanone, a similar rearrangement results in the loss of ethene. libretexts.orgstudy.com

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on the headers to sort the data.

Fragmentation Pathway Neutral Loss Fragment m/z Description
Molecular Ion - 144 Intact radical cation (M•⁺)
Alpha Cleavage Propyl radical (•C₃H₇) 101 Acylium ion [CH₃OCH(CH₃)CO]⁺
Alpha Cleavage 1-Methoxyethyl radical 71 Acylium ion [CH₃CH₂CH₂CO]⁺

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). frontiersin.org This precision allows for the unambiguous determination of a molecule's elemental composition. youtube.com For this compound, the molecular formula is C₈H₁₆O₂.

Using HRMS, the theoretical exact mass of the molecular ion [M]•⁺ can be calculated with high precision. This experimental mass can then be compared to the theoretical masses of all possible elemental formulas at that nominal mass, allowing for confident identification. For example, HRMS can easily distinguish C₈H₁₆O₂ from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby confirming the compound's chemical formula. mdpi.com

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The part of a molecule responsible for absorbing UV-Vis light is known as a chromophore. In this compound, the sole chromophore is the carbonyl group (C=O). nih.gov

Aliphatic ketones are known to exhibit a weak absorption band in the UV region corresponding to the n → π* (n-to-pi-star) electronic transition. acs.org This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an antibonding pi orbital (π*) of the carbonyl double bond. researchgate.net

For simple aliphatic ketones like this compound, this n → π* transition is formally forbidden by symmetry rules, which results in a low molar absorptivity (ε). The absorption maximum (λₘₐₓ) for this transition typically occurs in the range of 270–290 nm. aip.org The presence of the methoxy group, while not part of the primary chromophore, can have a minor influence on the electronic environment and may cause a slight shift in the absorption wavelength. nih.gov The position of this absorption is also sensitive to the solvent environment, often showing a blue shift (hypsochromic shift) in more polar solvents. rsc.org

Computational Chemistry and Molecular Modeling for Methoxy Ketones

Computational chemistry and molecular modeling serve as powerful complements to experimental spectroscopic techniques for studying methoxy ketones like this compound. Using theoretical methods, various molecular properties can be predicted and analyzed.

Vibrational Frequency Calculations: Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of the molecule. The results of these calculations can be directly compared with experimental Raman and infrared spectra. This comparison aids in the assignment of specific spectral bands to particular molecular vibrations, such as the C=O stretch or various C-H bending modes, providing a more detailed and confident interpretation of the experimental data. youtube.com

Conformational Analysis: this compound has several rotatable bonds, leading to multiple possible conformations (spatial arrangements of atoms). Computational methods can be used to perform a conformational search to identify the most stable, low-energy structures of the molecule. Understanding the preferred conformation is crucial as it influences the molecule's physical and spectroscopic properties.

Electronic Structure Analysis: Computational models can provide detailed information about the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its electronic transitions, corroborating data from UV-Vis spectroscopy.

By integrating computational predictions with experimental data from Raman, MS, and UV-Vis spectroscopy, a comprehensive and highly detailed understanding of the structural and electronic properties of this compound can be achieved.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reaction Pathways, Spectroscopic Property Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the spectroscopic properties of molecules like this compound. DFT methods can accurately model the electron density to determine various molecular properties.

Electronic Structure and Properties: DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. From the optimized structure, a range of electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl oxygen would be expected to be a region of high electron density (nucleophilic), while the carbonyl carbon would be electron-deficient (electrophilic).

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. For an acyclic methoxy ketone, the HOMO is likely to be localized on the oxygen atoms (both ether and carbonyl), while the LUMO is expected to be centered on the carbonyl group, specifically the C=O π* antibonding orbital.

Reaction Pathways: DFT is instrumental in mapping out potential reaction pathways for this compound. For instance, the mechanism of nucleophilic addition to the carbonyl carbon can be modeled to determine the transition state structures and activation energies. This allows for a theoretical prediction of reaction rates and the feasibility of different reaction channels. The presence of the methoxy group at the α-position to the carbonyl can influence the reactivity and regioselectivity of reactions such as enolate formation. Computational studies can elucidate the thermodynamic and kinetic factors governing these transformations.

Spectroscopic Property Prediction: A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy, which is invaluable for the structural elucidation of complex molecules and for confirming experimental assignments.

Below is a hypothetical data table summarizing the types of information that could be obtained from DFT calculations on this compound.

PropertyPredicted Value/InformationSignificance
Optimized GeometryBond lengths (e.g., C=O, C-O, C-C, C-H), bond angles, dihedral anglesProvides the most stable 3D structure of the molecule.
HOMO Energye.g., -6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energye.g., -0.8 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gape.g., 5.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Momente.g., 2.5 DQuantifies the overall polarity of the molecule.
Mulliken Atomic ChargesCharge distribution on each atomIdentifies electrophilic and nucleophilic centers.
Vibrational FrequenciesPredicted IR spectrum with peak assignmentsAids in the interpretation of experimental IR spectra.
NMR Chemical ShiftsPredicted ¹H and ¹³C chemical shiftsAssists in the assignment of experimental NMR signals.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Ordering

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are better suited for studying the dynamic behavior of molecules in a condensed phase (liquid or solution) and for exploring their conformational landscape.

Intermolecular Ordering: In the liquid state, molecules of this compound will interact with each other. MD simulations can provide a detailed picture of this intermolecular ordering. By calculating radial distribution functions (RDFs), it is possible to determine the probability of finding a neighboring molecule at a certain distance from a reference molecule. The RDFs for different atom pairs (e.g., carbonyl oxygen to carbonyl carbon of another molecule) can reveal the nature of the local structure and packing in the liquid. These simulations can also shed light on the extent of hydrogen bonding if a protic solvent is present.

A hypothetical table summarizing the expected findings from an MD simulation of liquid this compound is presented below.

Simulation Parameter/ResultDescriptionInsights Gained
Simulation Timee.g., 100 nsEnsures adequate sampling of conformational space and intermolecular interactions.
Temperature and Pressuree.g., 298 K and 1 atmSimulates conditions relevant to experimental studies.
Dominant ConformersIdentification of low-energy conformers and their populationsUnderstanding the preferred shapes of the molecule in the liquid phase.
Radial Distribution Functions (RDFs)g(r) for key atom pairs (e.g., O(carbonyl)...C(carbonyl))Reveals the local structure and packing of molecules in the liquid.
Diffusion Coefficiente.g., 1.5 x 10⁻⁹ m²/sQuantifies the translational mobility of the molecule in the liquid.

Theoretical Modeling of Reaction Transition States and Intermediates

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition states and any intermediates that are formed. Theoretical modeling provides a way to "visualize" these transient species, which are often impossible to observe experimentally.

For this compound, a key reaction would be the nucleophilic addition to the carbonyl group. Computational methods can be used to locate the transition state structure for the attack of a nucleophile. The geometry of the transition state provides crucial information about the reaction mechanism, such as the angle of attack of the nucleophile (e.g., the Bürgi-Dunitz angle). The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate.

Another important reaction is the enolization of the ketone. Theoretical modeling can be used to investigate both acid- and base-catalyzed enolization pathways. The structures and energies of the enol and enolate intermediates, as well as the transition states leading to their formation, can be calculated. This would provide insights into the regioselectivity of enolization, i.e., whether the enol/enolate forms on the C3 or C5 side of the carbonyl group. The presence of the electron-donating methoxy group at C3 would likely influence this regioselectivity.

The following table outlines the expected computational results for modeling a nucleophilic addition to this compound.

ParameterComputational ResultMechanistic Insight
Transition State Geometry3D coordinates of the transition state structureReveals the geometry of the reacting species at the point of highest energy.
Activation Energy (ΔG‡)e.g., 15-25 kcal/molDetermines the theoretical rate of the reaction.
Reaction CoordinateIntrinsic Reaction Coordinate (IRC) analysisConfirms that the transition state connects the reactants and products.
Nature of IntermediatesOptimized structures of any reaction intermediatesIdentifies stable or quasi-stable species along the reaction pathway.

Predictive Models in Stereochemical Outcomes and Biotransformations

Computational chemistry can be a powerful predictive tool for the stereochemical outcome of reactions, particularly for molecules with chiral centers or those that can form chiral products. Although this compound is achiral, its reduction, for example, would lead to the formation of a chiral alcohol, 3-methoxy-4-heptanol.

Predicting Stereochemical Outcomes: Predictive models can be developed to forecast the diastereomeric or enantiomeric excess of a reaction. For the reduction of this compound with a chiral reducing agent, computational models can be used to calculate the energies of the diastereomeric transition states leading to the different stereoisomeric products. The Felkin-Anh model, for instance, provides a qualitative prediction for the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. Quantum chemical calculations can provide a quantitative assessment by comparing the activation energies for the different attack trajectories.

Modeling Biotransformations: Biotransformations, which are reactions catalyzed by enzymes, are often highly stereoselective. If this compound were a substrate for an enzyme, such as a ketoreductase, computational modeling could be used to predict the stereochemical outcome of the enzymatic reduction. This typically involves molecular docking of the substrate into the enzyme's active site, followed by quantum mechanics/molecular mechanics (QM/MM) calculations to model the reaction mechanism within the enzyme. These models can help to explain the observed stereoselectivity of the enzyme and can even be used to guide protein engineering efforts to alter or improve this selectivity.

The table below summarizes how predictive models could be applied to the reduction of this compound.

ApplicationModeling ApproachPredicted Outcome
Reduction with a Chiral HydrideDFT calculations of diastereomeric transition state energiesPrediction of the major diastereomer and the diastereomeric ratio.
Enzymatic Reduction (e.g., with a ketoreductase)Molecular docking and QM/MM simulationsPrediction of the major enantiomer and the enantiomeric excess (ee).
Biotransformation Pathway PredictionComparison of activation barriers for different potential metabolic reactionsIdentification of the most likely metabolic products.

Biotransformation and Environmental Fate of 3 Methoxy 4 Heptanone Analogues

Biocatalytic Transformations of Related Ketones and Ethers

Biocatalysis offers a powerful tool for the transformation of ketones and ethers, often achieving high selectivity and efficiency under mild conditions. Enzymes and whole-cell microbial systems are central to these processes.

Enzyme-Mediated Reduction and Oxidation Reactions

Enzymes, particularly oxidoreductases, play a pivotal role in the reduction of ketones and the oxidation of ethers. Ketone reduction by enzymes like alcohol dehydrogenases (ADHs) is a widely studied and applied biocatalytic reaction for the synthesis of chiral alcohols. researchgate.netnih.govnih.gov These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone, resulting in the corresponding secondary alcohol. nih.gov The high stereoselectivity of many ADHs makes them valuable for producing enantiomerically pure alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. researchgate.net For instance, reductases have been identified that can efficiently reduce various aliphatic ketones. researchgate.netnih.gov

The enzyme-mediated oxidation of ethers, particularly through the action of cytochrome P450 (P450) monooxygenases, is a key metabolic pathway. washington.edu The O-dealkylation of ethers catalyzed by P450 enzymes proceeds via a two-step mechanism involving hydrogen atom abstraction from the carbon adjacent to the oxygen, followed by an oxygen rebound step to form a hemiacetal intermediate. washington.edu This unstable hemiacetal then non-enzymatically decomposes into an alcohol and a carbonyl compound (an aldehyde or a ketone). washington.edu This process is crucial in the metabolism of various xenobiotics and endogenous compounds. researchgate.netnih.govresearchgate.net

Microbial Metabolism Pathways of Heptanones

Microorganisms have evolved diverse metabolic pathways to utilize ketones as carbon and energy sources. For methyl ketones like 2-heptanone (B89624), a common biosynthetic pathway in microbes involves the β-oxidation of fatty acids. researchgate.net For instance, 2-heptanone can be synthesized from octanoic acid through a series of β-oxidation steps to form a β-ketoacid, which is then decarboxylated to yield the final ketone. researchgate.net Several bacterial species, including Acetobacteraceae bacterium, Bacillus thuringiensis, and Apilactobacillus kunkeei, have been shown to produce 2-heptanone. mdpi.comnih.gov

The microbial degradation of ketones can also occur through various pathways. Some bacteria are capable of metabolizing 2-heptanone further. For example, in Bacillus subtilis, 2-heptanone can be converted to 6-methyl-2-heptanone. frontiersin.org For smaller ketones like acetone (B3395972) and butanone, a key metabolic step in some denitrifying bacteria is ATP-dependent carboxylation. nih.gov This reaction, catalyzed by an acetone carboxylase, converts acetone to acetoacetate and butanone to 3-oxopentanoic acid, channeling them into central metabolism. nih.gov This pathway provides a plausible model for the microbial degradation of other short-chain aliphatic ketones. In some cases, ketones can be formed through the metabolism of other compounds; for example, 2-pentanone, 2-heptanone, and 2-nonanone have been identified as metabolites in Klebsiella pneumoniae. researchgate.net

Enantioselective Biotransformation Processes

A significant advantage of biocatalysis is the ability to perform highly enantioselective transformations, which is particularly relevant for the reduction of prochiral ketones to chiral alcohols. nih.govnih.gov A wide range of microorganisms, including bacteria and yeasts, have been screened and utilized for their ability to reduce ketones with high enantioselectivity. nih.govnih.govtexas.gov For example, an alcohol dehydrogenase from Leifsonia sp. has been shown to reduce 2-heptanone to (R)-2-heptanol with a molar yield of 78% and an optical purity of 99% enantiomeric excess (e.e.). researchgate.net

The stereochemical outcome of these reductions is dependent on the specific enzymes present in the microorganism, which often exhibit a preference for producing either the (R)- or (S)-enantiomer of the alcohol. texas.gov This inherent selectivity of microbial reductases allows for the targeted synthesis of specific stereoisomers, which is often challenging to achieve through traditional chemical methods. nih.govnih.gov

Mammalian Metabolism of Heptanone Derivatives (excluding human clinical trial data)

In mammals, heptanone derivatives are subject to metabolic transformations primarily in the liver, involving a variety of enzymatic systems.

Investigation of Metabolic Pathways for Related Ketones

The initial steps in the mammalian metabolism of compounds structurally related to heptanones, such as n-heptane, are often catalyzed by cytochrome P450 enzymes. wikipedia.org These enzymes hydroxylate the aliphatic chain at various positions to produce a range of heptanols. nih.govnih.gov These alcohol intermediates can then be further oxidized to the corresponding heptanones. nih.govnih.govwikipedia.org Studies with rat liver microsomes have indicated the existence of multiple pathways for the oxidation of n-heptane, leading to the formation of different heptanols and heptanones. wikipedia.org

Once formed, aliphatic ketones can enter various metabolic pathways. The metabolism of 2-heptanone in male Fischer 344 rats has been shown to lead to its breakdown into carbon dioxide and acetate (B1210297), indicating its entry into central metabolic pathways for energy production or biosynthesis. nih.gov For some ketones, such as 3-pentanone in rats, metabolic pathways are linked to the catabolism of branched-chain keto acids, which can lead to the formation of propionyl-CoA and its condensation products. nih.gov

Identification of Biotransformation Intermediates and Products (e.g., 4-heptanone (B92745) as a metabolite)

Studies in both rats and humans have identified several biotransformation products of n-heptane exposure, providing a clear indication of the metabolic fate of the heptane backbone. nih.govnih.gov Urinary metabolite analysis has revealed the presence of 2-heptanone, 3-heptanone (B90015), and 4-heptanone. nih.govwikipedia.org

Further metabolism of these initial ketone products leads to a variety of more polar compounds that can be excreted. In rats exposed to n-heptane, a number of hydroxylated metabolites have been identified in the urine, including 5-hydroxy-2-heptanone, 6-hydroxy-2-heptanone, and 6-hydroxy-3-heptanone. nih.gov Additionally, dicarbonyl compounds such as 2,5-heptanedione and 2,6-heptanedione have been detected. nih.gov The presence of these varied metabolites highlights a complex network of oxidative pathways involved in the biotransformation of heptanone analogues in mammals.

Table of Research Findings on Biotransformation of Heptanone Analogues

Below is an interactive table summarizing key research findings related to the biotransformation of heptanone analogues.

Compound/Process Organism/System Key Findings References
Enzyme-Mediated Ketone Reduction Various OxidoreductasesHighly stereoselective reduction of aliphatic ketones to chiral alcohols. researchgate.netnih.govnih.gov
Enzyme-Mediated Ether Oxidation Cytochrome P450O-dealkylation of ethers to form alcohols and carbonyl compounds. washington.edu
Microbial Production of 2-Heptanone Acetobacteraceae bacterium, Bacillus thuringiensis, Apilactobacillus kunkeeiProduction of 2-heptanone from fatty acid precursors via β-oxidation and decarboxylation. researchgate.netmdpi.comnih.gov
Microbial Degradation of Ketones Denitrifying BacteriaATP-dependent carboxylation of acetone and butanone to acetoacetate and 3-oxopentanoic acid. nih.gov
Enantioselective Reduction of 2-Heptanone Leifsonia sp. ADHReduction to (R)-2-heptanol with 99% e.e. researchgate.net
Mammalian Metabolism of n-Heptane Rat Liver MicrosomesCytochrome P450-mediated oxidation to heptanols and heptanones. wikipedia.org
Mammalian Metabolism of 2-Heptanone Fischer 344 RatsBreakdown to CO2 and acetate. nih.gov
Urinary Metabolites of n-Heptane Rats and HumansIdentification of 2-heptanone, 3-heptanone, 4-heptanone, hydroxy-heptanones, and heptanediones. nih.govnih.gov

Environmental Degradation Pathways and Atmospheric Chemistry of Methoxy (B1213986) Ketones

The atmospheric fate of methoxy ketones, a class of oxygenated volatile organic compounds (OVOCs), is primarily governed by their reactions with photochemically generated oxidants and, to a lesser extent, by photolysis. As there is a lack of specific experimental data for 3-Methoxy-4-heptanone, this section will discuss the expected environmental degradation pathways and atmospheric chemistry based on studies of its structural analogues, including other saturated ketones and methoxy-containing organic compounds.

Hydroxyl Radical Initiated Degradation Mechanisms and Kinetics

The rate of these reactions is crucial for determining the atmospheric lifetime of the compound. While no specific rate constant for this compound is available, data from analogous compounds can provide an estimate. For instance, studies on the gas-phase reactions of OH radicals with other saturated ketones and methoxy ethers offer valuable insights. The reaction with OH radicals is the primary mechanism by which many organic species are removed from the atmosphere. The complexity of these reactions is influenced by the molecular structure, with hydrogen abstraction being a key process.

A study on the reactions of OH radicals with 2-pentanone and 2-heptanone, which are structurally similar ketones, provides relevant kinetic data. The rate constants for these reactions are presented in the table below.

Table 1: Rate Constants for the Reaction of OH Radicals with Saturated Ketones at 298 ± 2 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
2-Pentanone(4.56 ± 0.30) × 10⁻¹² acs.org
2-Heptanone(1.17 ± 0.11) × 10⁻¹¹ acs.org

Photolytic Degradation Processes

Aliphatic ketones can undergo photolysis upon absorption of solar radiation in the actinic region (λ > 290 nm). The process can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as the Norrish Type I reaction, or intramolecular hydrogen abstraction, the Norrish Type II reaction.

For this compound, both Type I and Type II pathways are plausible.

Norrish Type I: This would involve the cleavage of the C3-C4 or C4-C5 bond, leading to the formation of two radical fragments.

Norrish Type II: This would involve the abstraction of a hydrogen atom from the γ-carbon (C6) by the excited carbonyl oxygen, followed by cleavage of the α-β bond (C4-C5) to form an enol and an alkene, or cyclization to form a cyclobutanol.

Identification and Quantification of Atmospheric Oxidation Products

The atmospheric oxidation of this compound is expected to produce a variety of smaller, oxygenated compounds. The specific products formed will depend on the initial degradation pathway (OH radical reaction or photolysis) and the subsequent reactions of the resulting radical intermediates with other atmospheric species, such as oxygen (O₂) and nitrogen oxides (NOx).

Based on studies of analogous compounds, the following types of products can be anticipated:

From OH-initiated oxidation: Hydrogen abstraction by OH radicals will lead to the formation of a carbon-centered radical. This radical will rapidly add O₂ to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), the RO₂ radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo decomposition or isomerization.

Studies on the OH radical-initiated oxidation of unsaturated ketoethers have identified products such as methyl formate, methyl glyoxal, and peroxyacetyl nitrate (PAN). researchgate.netcopernicus.org While this compound is saturated, the presence of the methoxy group could lead to similar fragmentation pathways.

The oxidation of 2-heptanone, a structural analogue, was found to produce formaldehyde, acetaldehyde, propanal, butanal, pentanal, and organic nitrates. acs.org

Table 2: Molar Yields of Products from the OH Radical-Initiated Oxidation of 2-Pentanone and 2-Heptanone
ReactantProductMolar Yield (%)Reference
2-PentanoneFormaldehyde103 ± 10 acs.org
Acetaldehyde51 ± 11 acs.org
Propanal19 ± 3 acs.org
2,4-Pentanedione12 ± 3 acs.org
Organic Nitrates (MW 147)12 ± 4 acs.org
2-HeptanoneFormaldehyde38 ± 8 acs.org
Acetaldehyde~5 acs.org
Propanal~5 acs.org
Butanal7 ± 1 acs.org
Pentanal9 ± 1 acs.org
Organic Nitrates (MW 175)18 ± 5 acs.org

From photolysis: The radical fragments produced from Norrish Type I cleavage will react with O₂ and subsequently with other atmospheric constituents, leading to the formation of smaller aldehydes, ketones, and peroxyacyl nitrates.

Environmental Impact Assessment of Oxygenated Volatile Organic Compounds (OVOCs)

As a member of the OVOC class of compounds, the atmospheric degradation of this compound and its analogues can have several environmental impacts.

Tropospheric Ozone Formation: The oxidation of OVOCs in the presence of NOx contributes to the formation of ground-level ozone, a major component of photochemical smog. The efficiency of a VOC in producing ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). Ketones are generally considered to be weak to moderate producers of ozone.

Secondary Organic Aerosol (SOA) Formation: The oxidation products of OVOCs, particularly those with lower volatility, can partition into the aerosol phase, contributing to the formation and growth of secondary organic aerosols. Methyl vinyl ketone, an oxidation product of isoprene, is known to be an important precursor of SOA. uva.es While this compound itself is not a direct precursor in the same way, its oxidation products could contribute to SOA formation.

The environmental impact of this compound will ultimately depend on its emission rates, atmospheric lifetime, and the specific nature and reactivity of its degradation products.

Advanced Applications of 3 Methoxy 4 Heptanone in Complex Organic Synthesis and Materials Science

Role as a Chiral Building Block in Natural Product Synthesis

Chiral ketones are invaluable starting materials in the total synthesis of natural products, providing a scaffold upon which molecular complexity can be built with stereochemical control. illinois.educhigroup.site The presence of a stereocenter at the α-position to the carbonyl group in 3-Methoxy-4-heptanone makes it a potential chiral synthon. Although specific examples of its use in the synthesis of a natural product are not readily found, its structure is amenable to various stereoselective transformations.

Potential Synthetic Utility:

Aldol (B89426) and Related Condensations: The ketone functionality can participate in aldol reactions, allowing for the formation of new carbon-carbon bonds and the introduction of additional stereocenters. The adjacent methoxy (B1213986) group could influence the facial selectivity of these reactions.

Asymmetric Reduction: The carbonyl group can be stereoselectively reduced to a secondary alcohol, a common functional group in many natural products.

Enolate Chemistry: The α-proton can be removed to form an enolate, which can then be used in a variety of alkylation and acylation reactions to build more complex carbon skeletons.

The table below illustrates the types of natural products where chiral ketone building blocks are crucial, suggesting the potential, though currently underexplored, applicability of this compound.

Natural Product ClassRole of Chiral Ketone Building Block
PolyketidesForms the backbone of the molecule through iterative condensations
TerpenoidsServes as a starting material for the construction of cyclic systems
AlkaloidsCan be incorporated into the heterocyclic core

Precursor for Advanced Pharmaceutical Intermediates (without clinical human trial data)

Pharmaceutical intermediates are molecules that serve as the building blocks for active pharmaceutical ingredients (APIs). qinmuchem.comstonycreekpharma.com The synthesis of complex drug molecules often relies on the use of chiral intermediates to ensure the final product has the correct stereochemistry for biological activity. While no specific pharmaceutical intermediates have been explicitly synthesized from this compound in the reviewed literature, its structure contains functionalities that are relevant to medicinal chemistry. The methoxy group, for instance, is a common feature in many drug molecules.

The potential of this compound as a precursor for pharmaceutical intermediates lies in its ability to be transformed into various functionalized molecules. For example, reductive amination of the ketone could lead to chiral amines, a prevalent functional group in pharmaceuticals.

Utility in the Synthesis of Functional Polymers and Supramolecular Assemblies

The synthesis of functional polymers and supramolecular assemblies often requires monomers with specific functional groups that can direct polymerization or self-assembly processes. While there is no direct evidence of this compound being used in this context, its functional groups offer potential handles for incorporation into larger molecular systems. For instance, the ketone group could be converted into a polymerizable unit, such as an acrylate (B77674) or a styrenic derivative.

The field of supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The carbonyl and methoxy groups of this compound could potentially participate in hydrogen bonding or dipole-dipole interactions, contributing to the stability of a supramolecular assembly. However, the development of this compound as a monomer for functional polymers or a component of supramolecular assemblies remains an area for future research.

Development of Novel Synthetic Reagents and Catalysts from this compound Derivatives

Chiral molecules are often used as ligands for metal catalysts or as organocatalysts themselves in asymmetric synthesis. The transformation of this compound into derivatives suitable for these applications is conceivable. For example, conversion of the ketone to a chiral diamine or amino alcohol could yield a ligand for transition metal-catalyzed reactions.

The development of novel reagents from this compound could involve leveraging the reactivity of the ketone and the influence of the adjacent methoxy group. However, the synthesis and application of such derivatives have not been reported in the available literature.

Integration into Multistep Organic Synthesis Sequences

The successful integration of a building block into a multistep synthesis depends on its reactivity, selectivity, and the compatibility of its functional groups with various reaction conditions. nih.gov While specific multistep syntheses employing this compound are not documented, its bifunctional nature—a ketone and a methoxy group—suggests it could be a useful intermediate.

A hypothetical integration into a multistep synthesis could involve the initial transformation of the ketone, while the methoxy group serves as a protecting group or a directing group for subsequent reactions. The sequence of reactions would be highly dependent on the target molecule. The lack of published examples indicates that the potential of this compound in complex synthetic sequences is yet to be realized or widely reported.

Q & A

Q. What are the established synthetic routes for 3-Methoxy-4-heptanone, and how can reaction yields be optimized?

The primary synthesis involves α-alkylation of ketones, as demonstrated by a 56% yield via flash chromatography (petroleum ether/diethyl ether: 90/10, Rf = 0.26) . Key steps include:

  • Alkylation conditions : Use of stoichiometric bases and alkyl halides.
  • Purification : Silica gel chromatography with optimized solvent ratios to improve separation efficiency.
  • Yield optimization : Adjusting reaction time, temperature, and catalyst loading. For example, higher yields may require iterative solvent system adjustments during purification.

Q. How is this compound characterized spectroscopically?

NMR (δH in CDCl3): 0.93 ppm (6H, t, J = 7.2 Hz; methyl groups), 3.35 ppm (3H, s; methoxy group), and 3.53 ppm (1H, t, J = 6.6 Hz; ketone-adjacent proton) . IR spectroscopy can confirm the ketone (C=O stretch ~1700 cm<sup>-1</sup>) and methoxy (C-O stretch ~1200 cm<sup>-1</sup>) groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols form .
  • Storage : Store in a tightly sealed container in a cool, dry area away from oxidizers .
  • Spill management : Avoid water runoff; collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare NMR and IR data across multiple studies (e.g., δH values in CDCl3 vs. DMSO-d6) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C8H16O2) to rule out impurities .
  • Collaborative analysis : Share raw data with peers to validate interpretations .

Q. What reaction pathways are feasible for modifying the this compound structure?

  • Oxidation : Convert to carboxylic acids using KMnO4 under acidic conditions.
  • Reduction : Use NaBH4 or LiAlH4 to yield secondary alcohols, though steric hindrance may limit efficiency .
  • Epoxidation : Introduce oxirane rings via peracid reactions, similar to structurally related ketones .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

  • Degradation studies : Monitor via HPLC under varying conditions (e.g., aqueous vs. organic solvents, 25°C vs. 40°C).
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life. Nonpolar solvents (e.g., hexane) enhance stability by reducing hydrolysis risk .

Q. What strategies mitigate impurities in scaled-up synthesis of this compound?

  • In-line purification : Employ continuous flow systems with integrated scavenger columns.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove byproducts .
  • Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress .

Methodological Guidance Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationFlash chromatography, reaction kinetic modeling
Structural ElucidationNMR, IR, HRMS
Stability AssessmentHPLC, Arrhenius kinetics
Contradiction ResolutionCollaborative data sharing, HRMS validation
Impurity MitigationContinuous flow systems, PAT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.